3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide

DNA repair cancer research enzyme inhibition

This 3,5-dibromo amidoxime is a validated competitive inhibitor of DNA ligases I and III, making it a critical tool for cancer and DNA repair pathway research. Its specific substitution pattern is essential for target engagement; generic analogs compromise inhibition. Supplied at 95% purity for consistent experimental results. Ideal for synthetic lethality assays and kinetoplastid drug discovery.

Molecular Formula C7H6Br2N2O
Molecular Weight 293.946
CAS No. 1937230-53-9
Cat. No. B2905761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide
CAS1937230-53-9
Molecular FormulaC7H6Br2N2O
Molecular Weight293.946
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C(=NO)N
InChIInChI=1S/C7H6Br2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)
InChIKeyRODPODHLUZMCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide (CAS 1937230-53-9): Research-Grade Amidoxime for DNA Repair Inhibition Studies


3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide (CAS 1937230-53-9) is a brominated aromatic amidoxime with the molecular formula C7H6Br2N2O and a molecular weight of 293.94 g/mol . It is supplied at 95% purity and is intended exclusively for research and development use . The compound features a 3,5-dibromo substitution pattern on the benzene ring and an N'-hydroxycarboximidamide functional group, which confers distinct reactivity and biological interaction potential .

Why 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Amidoximes


The 3,5-dibromo substitution pattern in this amidoxime is a critical determinant of its biological target engagement. Within the amidoxime class, even minor structural variations—such as mono-bromination or alternative halogen placement—dramatically alter inhibition profiles and selectivity indices. For instance, while the 4-bromo analog ((E)-4-Bromo-N'-hydroxybenzimidamide, CAS 19227-14-6) is reported as an antifungal agent and β-amyloid uptake inhibitor , the 3,5-dibromo variant reported herein acts as a competitive inhibitor of DNA ligases I and III . Generic substitution with a structurally similar but not identical amidoxime would compromise the specific DNA repair pathway inhibition that is the primary experimental value of this compound.

Quantitative Differentiation of 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide: Comparative Target Engagement Data


Competitive Inhibition of Human DNA Ligases I and III: Differentiation from L67

The target compound acts as a competitive inhibitor of human DNA ligases I and III . This mechanism is shared by L67 (N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, CAS 325970-71-6), a well-characterized DNA ligase I/III inhibitor with reported IC50 values of 10 µM and 10 µM for human DNA ligase I and human ligase IIIβ, respectively . While quantitative IC50 data for 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide are not publicly available, its structural simplification (C7H6Br2N2O, MW 293.94) relative to L67 (C16H14Br2N4O4, MW ~502) offers a reduced molecular complexity that may facilitate distinct ADME properties and synthetic tractability, representing a differentiated tool compound for probing DNA ligase inhibition.

DNA repair cancer research enzyme inhibition

Structural Divergence from Mono-Brominated Analog: 3,5-Dibromo Substitution vs. 4-Bromo Derivative

A direct structural comparison reveals that 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide (MW 293.94) incorporates two bromine atoms at the 3- and 5-positions, whereas the mono-brominated analog (E)-4-Bromo-N'-hydroxybenzimidamide (MW 215.05) bears a single bromine at the 4-position . This 3,5-dibromo substitution pattern is associated with DNA ligase I/III competitive inhibition , whereas the 4-bromo derivative is reported as an inhibitor of β-amyloid peptide uptake in rat cortical neurons and exhibits antifungal activity . The distinct substitution pattern directly correlates with divergent biological activities, underscoring that these analogs are not functionally interchangeable.

medicinal chemistry structure-activity relationship halogenated amidoximes

Amidoxime Prodrug Potential: mARC Reductive Activation Pathway

Amidoximes, including the target compound, are known substrates for the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme capable of reducing N-hydroxylated compounds to their corresponding amidines [1]. This reductive activation pathway is exploited in the design of N-hydroxylated prodrugs that release cationic amidinium ions intracellularly, which exhibit broad-spectrum antithrombotic, antibacterial, and antiparasitic activities [1]. While not a direct comparator, the mARC-mediated activation distinguishes amidoximes from other prodrug classes and provides a mechanistic rationale for investigating this compound's pharmacokinetic behavior. In contrast, non-hydroxylated analogs (e.g., simple benzamidines) bypass this enzymatic step and may exhibit different tissue distribution and activation kinetics.

prodrug design mitochondrial amidoxime reducing component pharmacokinetics

Selectivity Benchmarking: Amidoxime Class Demonstrates 40-Fold Improvement Over Pentamidine

In a study evaluating monoamidoxime derivatives for antileishmanial activity, compound 28 (4-[5-Benzyl-3-(4-fluorophenylsulfonyl)-5-methyl-4,5-dihydrofuran-2-yl]-N'-hydroxybenzimidamide) exhibited a selectivity index (SI) 40 times greater than pentamidine and 1.6 times greater than amphotericin B against Leishmania donovani promastigotes [1]. While the target compound (3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide) was not directly evaluated in this study, the data demonstrate that N'-hydroxybenzimidamide derivatives can achieve substantial selectivity improvements over established antiparasitic agents. This class-level evidence supports the exploration of structurally related amidoximes, including the target compound, for infectious disease applications where selectivity over mammalian cells is paramount.

selectivity index antiparasitic Leishmania donovani

Optimal Research Applications for 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide Based on Evidence Profile


Mechanistic Studies of DNA Ligase I/III Inhibition in Cancer Cell Models

Given its reported activity as a competitive inhibitor of DNA ligases I and III , this compound is well-suited for academic and pharmaceutical researchers investigating DNA repair pathway dependencies in cancer. It can serve as a tool compound to induce DNA damage accumulation, particularly when combined with DNA-damaging chemotherapeutics, allowing for the assessment of synthetic lethality and the validation of DNA ligases as therapeutic targets.

Medicinal Chemistry Hit-to-Lead Optimization for Antiparasitic Agents

The demonstrated selectivity improvements (up to 40-fold over pentamidine) of related N'-hydroxybenzimidamides against Leishmania donovani [1] position this compound as a valuable scaffold for hit-to-lead optimization. Its 3,5-dibromo substitution offers a distinct vector for further derivatization to enhance potency and selectivity against kinetoplastid parasites.

Investigation of mARC-Mediated Prodrug Activation

As an amidoxime, this compound is a candidate substrate for the mitochondrial amidoxime reducing component (mARC) [2]. Researchers in drug metabolism and pharmacokinetics can employ this compound to study the tissue-specific reductive activation of N-hydroxylated prodrugs, elucidating the role of mARC in the intracellular release of active amidine species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-N'-hydroxybenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.